molecular formula C6H11NO B1346233 Cyclopentanecarboxamide CAS No. 3217-94-5

Cyclopentanecarboxamide

Cat. No. B1346233
CAS RN: 3217-94-5
M. Wt: 113.16 g/mol
InChI Key: XRLDSWLMHUQECH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopentanecarboxamide is a chemical compound with the molecular formula C6H11NO . It has an average mass of 113.158 Da and a monoisotopic mass of 113.084061 Da .


Synthesis Analysis

Cyclopentanecarboxamide can be synthesized from cyclohexane compounds through a ring contraction approach . In one aspect, a cyclohexane diazoketone is reacted with an amine (e.g., an alanine ester) to form the corresponding cyclopentane acid amide .


Molecular Structure Analysis

The molecular structure of Cyclopentanecarboxamide consists of 6 carbon atoms, 11 hydrogen atoms, and 1 nitrogen atom . It has a molar refractivity of 31.2±0.3 cm³, a polar surface area of 43 Ų, and a polarizability of 12.4±0.5 10^-24 cm³ .


Chemical Reactions Analysis

Cyclopentanecarboxamide can be involved in various chemical reactions. For instance, it can be used to produce N-(tert-butyl)cyclopentanecarboxamide in the presence of di-tert-butyl dicarbonate and a copper catalyst .


Physical And Chemical Properties Analysis

Cyclopentanecarboxamide has a density of 1.1±0.1 g/cm³, a boiling point of 266.2±7.0 °C at 760 mmHg, and a flash point of 114.8±18.2 °C . It has a molar volume of 107.1±3.0 cm³ . The compound has 2 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond .

Scientific Research Applications

In Chemokine Receptor Antagonism

Cyclopentanecarboxamide derivatives have been identified as effective antagonists of CC chemokine receptor 2 (CCR2), crucial in inflammatory and neuropathic pain. For instance, the compound 3-piperidinyl-1-cyclopentanecarboxamide demonstrated high potency in binding and antagonizing the hCCR2 receptor. Its binding affinity and antagonist activity were significantly enhanced through structural modifications, making it a promising candidate for further pharmacological evaluations (Yang et al., 2007).

In Antiviral Therapeutics

Cyclopentanecarboxamide structures, particularly Peramivir (BCX-1812, RWJ-270201), have been noted for their potent inhibitory effects against influenza A and B virus neuraminidases. Peramivir's efficacy in inhibiting influenza virus replication in cell culture and in vivo models positions it as a potential therapeutic agent for influenza. Its ability to effectively reduce viral load and prevent disease manifestation, even when administered post-virus exposure, underlines its therapeutic potential (Smee & Sidwell, 2002). Similarly, another study highlighted Peramivir's potency against influenza strains, underlining its approval for acute uncomplicated influenza treatment and its potential for critically ill patients or those unable to tolerate other antivirals (Alame, Massaad, & Zaraket, 2016).

In Supramolecular Chemistry

Cyclopentanecarboxamide derivatives were studied for their role in supramolecular self-assembly via hydrogen bonding. The study of various disubstituted and trisubstituted cyclopentane derivatives revealed complex patterns of hydrogen bonding, crucial for understanding molecular self-assembly mechanisms. These findings have implications for designing novel molecular structures and materials (Kălmăn et al., 2001).

In Synthesis of Heterocyclic Compounds

Cyclopentanecarboxamides have been utilized in synthesizing pyranoquinoline derivatives. This synthesis involves a tandem cyclization/ring-opening/recyclization reaction, highlighting the cyclopentanecarboxamide's role in creating complex heterocyclic structures. The study also delves into the mechanistic aspects of the synthesis, providing insights into the versatility of cyclopentanecarboxamides in organic synthesis (Zhang et al., 2007).

Safety And Hazards

Cyclopentanecarboxamide can be harmful by inhalation, in contact with skin, and if swallowed . Suitable safety measures include wearing an approved mask/respirator, suitable gloves/gauntlets, protective clothing, and eye protection .

Future Directions

The future directions of Cyclopentanecarboxamide research could involve further exploration of its synthesis methods, chemical reactions, and potential applications. For instance, transition-metal-catalyzed carbene insertion to C–H bonds is a rapidly developing area that could provide new insights into the chemistry of Cyclopentanecarboxamide .

Relevant Papers

There are several relevant papers on Cyclopentanecarboxamide. For instance, one paper discusses the discovery of 3-piperidinyl-1-cyclopentanecarboxamide as a novel scaffold for highly potent CC chemokine receptor 2 antagonists . Another paper presents a convenient synthesis of N-tert-butyl amides by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2 .

properties

IUPAC Name

cyclopentanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c7-6(8)5-3-1-2-4-5/h5H,1-4H2,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRLDSWLMHUQECH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60280366
Record name Cyclopentanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60280366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentanecarboxamide

CAS RN

3217-94-5
Record name Cyclopentanecarboxamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16585
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclopentanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60280366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cyclopentanecarboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopentanecarboxamide
Reactant of Route 2
Reactant of Route 2
Cyclopentanecarboxamide
Reactant of Route 3
Cyclopentanecarboxamide
Reactant of Route 4
Cyclopentanecarboxamide
Reactant of Route 5
Cyclopentanecarboxamide
Reactant of Route 6
Reactant of Route 6
Cyclopentanecarboxamide

Citations

For This Compound
350
Citations
L Yang, G Butora, RX Jiao, A Pasternak… - Journal of medicinal …, 2007 - ACS Publications
Introduction of ring restrictions to a linear aminobutyramide CC chemokine receptor 2 (CCR2) antagonist lead (2) led to the discovery of a 1,3-disubstituted cyclopentane scaffold with …
Number of citations: 36 pubs.acs.org
HJ Winter, HJ Hecht, H Bradaczek - Acta Crystallographica Section B …, 1981 - scripts.iucr.org
(IUCr) A disordered ring in the molecular structure of cyclopentanecarboxamide (CYCLAM) Acta Crystallographica Section B Structural Crystallography and Crystal Chemistry 0567-…
Number of citations: 3 scripts.iucr.org
G Butora, R Jiao, WH Parsons, PP Vicario, H Jin… - Bioorganic & medicinal …, 2007 - Elsevier
… molecular weight antagonists of both the human and murine CC chemokine receptor 2, containing a 1-alkyl-3-(3-methyl-4-spiroindenylpiperidine)-substituted cyclopentanecarboxamide…
Number of citations: 35 www.sciencedirect.com
CF Zipp, MA Fernandes, JP Michael… - … Section C: Crystal …, 2009 - scripts.iucr.org
… previously published structure of cyclopentanecarboxamide [Winter et al. (1981). Acta Cryst. … of the isomorphous structure of cyclopentanecarboxamide (CSD refcode BARFEF; Winter et …
Number of citations: 3 scripts.iucr.org
E Sheikhhosseini, F Vafadarnejad… - … Section E: Structure …, 2011 - scripts.iucr.org
The reaction of cyclohexyl isocyanide and alkylidene Meldrum's acid (systematic name 2,2-dimethyl-1,3-dioxane-4,6-dione) in the presence of cyclohexyl ketoxime and …
Number of citations: 11 scripts.iucr.org
HJ Winter, HJ Hecht, H Bradaczek - Acta Crystallographica Section B …, 1982 - scripts.iucr.org
… A disordered ring in the molecular structure of cyclopentanecarboxamide (CYCLAM): addendum … B38, 1398 A disordered ring in the molecular structure of cyclopentanecarboxamide …
Number of citations: 3 scripts.iucr.org
A Kálmán, G Argay, L Fábián, G Bernáth… - … Section B: Structural …, 2001 - scripts.iucr.org
… Structures (IV), (1R*,2S*,4R*)-4-tert-butyl-2-hydroxy-1-cyclopentanecarboxylic acid, and (III), (1R*,2R*,4S*)-4-tert-butyl-2-hydroxy-1-cyclopentanecarboxamide, reveal that homochiral …
Number of citations: 22 scripts.iucr.org
P Zhang, J Zeng, P Pan, X Zhang, M Yan - Organic Letters, 2022 - ACS Publications
… Methyl diazoacetate (2c), methyl diazoacetoacetate (2d), diazoacetoacetone (2e), and methyl diazophenylacetate (2g) decomposed quickly, and most cyclopentanecarboxamide 1a …
Number of citations: 8 pubs.acs.org
S Nakamura, H Umezawa, N Ishida - The Journal of Antibiotics …, 1961 - jstage.jst.go.jp
… UMEZAWA3, 4J isolated an antibiotic exhibiting -partial inhibition against spore bacteria and ,determined its structure to be N-(2'-amidino-ethy 1)-3-amino-cyclopentanecarboxamide. …
Number of citations: 21 www.jstage.jst.go.jp
JI Shōji, H Ōtsuka, K Katagiri - The Journal of Antibiotics, Series A, 1961 - jstage.jst.go.jp
… and the structural studies of amidinomycin which exhibits partial inhibition against spore bacteria and proved its structure as N-(2'-amidino-ethyl)-3-amino-cyclopentanecarboxamide. …
Number of citations: 3 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.